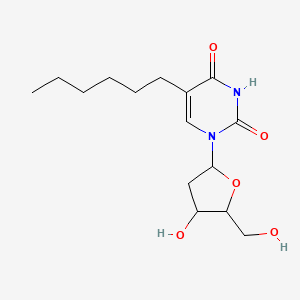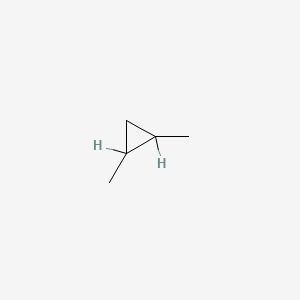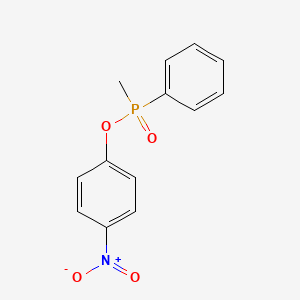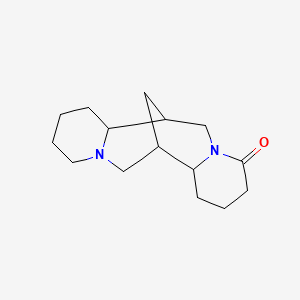
4-(Phosphonooxy)-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phospho-4-hydroxy-L-threonine, also known as 4-(phosphonooxy)-threonine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. O-Phospho-4-hydroxy-L-threonine is soluble (in water) and a moderately acidic compound (based on its pKa). O-Phospho-4-hydroxy-L-threonine exists in all eukaryotes, ranging from yeast to humans. O-Phospho-4-hydroxy-L-threonine participates in a number of enzymatic reactions. In particular, O-Phospho-4-hydroxy-L-threonine and oxoglutaric acid can be biosynthesized from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid; which is catalyzed by the enzyme 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase. In addition, O-Phospho-4-hydroxy-L-threonine can be converted into 2-amino-3-oxo-4-phosphonooxybutyrate; which is mediated by the enzyme 4-hydroxy-L-threonine phosphate dehydrogenase, nad-dependent.
4-(phosphonooxy)-L-threonine is an O-phosphoamino acid and a L-threonine derivative. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 4-(phosphonatooxy)-L-threonine(2-).
Wissenschaftliche Forschungsanwendungen
Inhibition and Interaction in Enzymatic Processes
4-(Phosphonooxy)-L-threonine plays a role in the inhibition and interaction with various enzymes. For instance, it's involved in the inhibition of threonine synthase in Escherichia coli. This inhibition has been studied using analogues of homoserine phosphate, which have helped understand the enzyme's interaction mechanisms and potential inhibition pathways for related biochemical processes (Farrington et al., 1993); (Laber et al., 1994).
Applications in Metabolic Engineering
Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum for L-threonine production is another significant application. This process involves genetically modifying these microorganisms to optimize the production of L-threonine, an essential amino acid with wide industrial applications (Dong et al., 2011).
Synthesis of Nucleoside and Nucleotide Analogues
4-(Phosphonooxy)-L-threonine is utilized in the synthesis of acyclic nucleoside and nucleotide analogues. These compounds have applications in medical research, particularly in the development of antiviral drugs. The process leverages nonracemic amino alcohols derived from common amino acids for assembling these analogues with controlled absolute stereochemistry (Jeffery et al., 2000).
Enzyme Catalysis and Biochemical Synthesis
The compound is involved in enzyme-catalyzed reactions for producing β-hydroxy-α-amino acids, crucial in synthesizing pharmaceuticals like thiamphenicol. Threonine aldolases from various bacterial and fungal species are characterized and utilized as biocatalysts in this synthesis process, demonstrating the compound's importance in enzymatic reactions and biochemical synthesis (Wang et al., 2020); (Dückers et al., 2010).
Role in Protease Inhibition
4-(Phosphonooxy)-L-threonine is instrumental in developing protease inhibitors. These inhibitors are used to study protease function and activity in various diseases, including diabetes and cancer. The compound's structure, mimicking the transition state of peptide bond hydrolysis, makes it an effective inhibitor for serine proteases (Grzywa & Sieńczyk, 2012).
Eigenschaften
Produktname |
4-(Phosphonooxy)-L-threonine |
|---|---|
Molekularformel |
C4H10NO7P |
Molekulargewicht |
215.1 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
InChI-Schlüssel |
FKHAKIJOKDGEII-GBXIJSLDSA-N |
Isomerische SMILES |
C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O |
SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
4-(phosphohydroxy)-L-threonine 4-phospho-hydroxy-threonine 4-phosphohydroxythreonine 4-phosphothreonine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



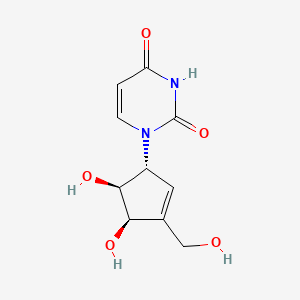


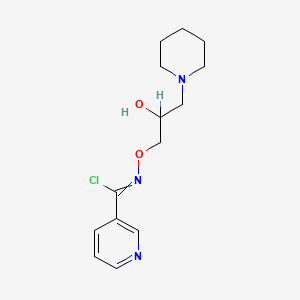
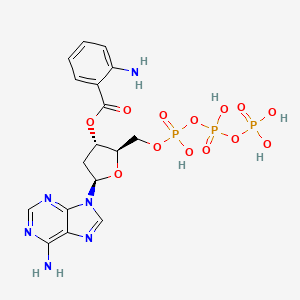
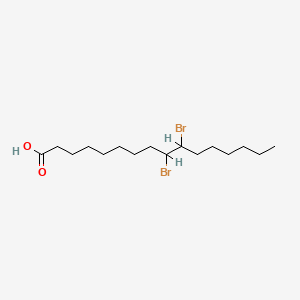
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

